TASIN-1

Description

Properties

IUPAC Name |

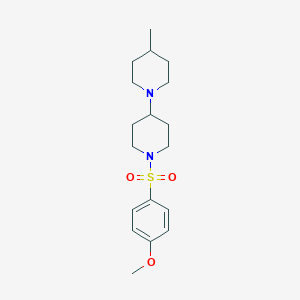

1-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S/c1-15-7-11-19(12-8-15)16-9-13-20(14-10-16)24(21,22)18-5-3-17(23-2)4-6-18/h3-6,15-16H,7-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBHYDPDIJQQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TASIN-1: A Genotype-Selective Inhibitor for Cancers with Truncated APC

A Technical Guide on the Discovery, Mechanism, and Development

This technical whitepaper provides an in-depth overview of TASIN-1 (Truncated APC Selective Inhibitor-1), a small molecule inhibitor demonstrating significant promise for the targeted treatment of colorectal cancers (CRC) harboring mutations in the Adenomatous Polyposis Coli (APC) tumor suppressor gene.

Discovery and Selectivity

This compound was identified through a high-throughput screening of over 200,000 small molecules designed to find compounds that selectively inhibit the growth of human colorectal cancer cell lines with truncated APC (APCTR).[1] This molecule exhibits potent and highly selective cytotoxicity against cancer cells with APC truncations while sparing cells that express wild-type APC (APCWT).[1][2] This selectivity forms the basis of its therapeutic potential, as over 80% of colorectal tumors feature mutations in the APC gene.[3]

Mechanism of Action

This compound's cytotoxic effect is not due to the modulation of the Wnt signaling pathway, a canonical function of APC, but rather through a synthetic lethal interaction involving the cholesterol biosynthesis pathway.[4]

The key molecular target of this compound is the Emopamil Binding Protein (EBP), a critical enzyme in the post-squalene stage of cholesterol synthesis.[1][5][6] The mechanism unfolds as follows:

-

EBP Inhibition: this compound binds to and inhibits EBP, halting the cholesterol biosynthesis pathway.[1][7]

-

Cholesterol Depletion: This enzymatic blockage leads to a significant reduction in cellular cholesterol levels, specifically in APCTR cells.[8][9][10] Cells with wild-type APC are able to compensate for this depletion through a defective SREBP2 feedback mechanism not present in truncated APC cells.[4]

-

Endoplasmic Reticulum (ER) Stress: The depletion of cholesterol induces profound ER stress.[7][11]

-

Oxidative Stress & JNK Activation: ER stress triggers the production of Reactive Oxygen Species (ROS) and subsequent activation of the pro-apoptotic JNK (c-Jun N-terminal kinase) signaling pathway.[8][9][12]

-

Inhibition of Pro-Survival Signaling: Concurrently, this compound-induced cholesterol depletion inhibits the pro-survival AKT signaling pathway.[7][8][12]

-

Apoptosis: The combined effect of JNK activation and AKT inhibition leads to programmed cell death (apoptosis), evidenced by the cleavage of caspase 3 and PARP1.[3][7][11]

Quantitative Data Summary

In Vitro Efficacy

This compound demonstrates a significant selectivity margin between APC mutant and wild-type colorectal cancer cell lines.

| Cell Line | APC Status | IC50 Value | Citation(s) |

| DLD1 | Truncated (APCTR) | 70 nM | [3][5][7] |

| HCT116 | Wild-Type (APCWT) | >50 µM | [3][5][7] |

| Selectivity | >700-fold | [7] |

Table 1: In Vitro Cell Viability (IC50) Data for this compound after 72h treatment.

| Assay | Cell Line (APC Status) | Concentration | Duration | Outcome | Citation(s) |

| Soft Agar Colony Formation | DLD1 (APCTR) | 2.5 µM | 7 days | Inhibition of colony formation | [7] |

| Soft Agar Colony Formation | HCT116 (APCWT) | 2.5 µM | 7 days | No significant effect | [7] |

| Cholesterol Synthesis Rate | DLD1 (APCTR) | 2.5 µM | 2-48 hours | Reduced synthesis and levels | [7] |

| ER Stress Marker (CHOP) | DLD1 (APCTR) | 2.5 µM | 24 hours | Induced expression | [7] |

| JNK Phosphorylation | DLD1 (APCTR) | 2.5 µM | 24 hours | Induced phosphorylation | [7] |

| Caspase 3/7 Activity | DLD1 (APCTR) | 2.5 µM | 24 hours | Activated caspase 3/7 | [7] |

Table 2: Summary of In Vitro Mechanistic Assay Results.

In Vivo Efficacy

This compound has shown significant anti-tumor activity in multiple mouse models without notable toxicity.[1]

| Animal Model | Tumor Cell Lines | Dosing Regimen | Duration | Key Outcomes | Citation(s) |

| Nude Mouse Xenograft | DLD1, HT29 (APCTR) | 40 mg/kg, IP, twice daily | 18 days | Significant tumor growth inhibition (40-60%); induced apoptosis. | [3][7] |

| Nude Mouse Xenograft | HCT116 (APCWT) | 40 mg/kg, IP, twice daily | 18 days | No significant tumor growth inhibition. | [3][7] |

| Genetically Engineered (CPC;Apc mice) | N/A | 20-40 mg/kg, IP, twice weekly | 90-100 days | Reduced number and size of colon polyps; inhibited tumor progression. | [7] |

Table 3: Summary of In Vivo Efficacy Studies.

Key Experimental Protocols

Cell Viability (MTT/CCK-8) Assay

-

Cell Seeding: Seed cells (e.g., DLD1, HCT116) in 96-well plates at a density of 2,000-5,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Reagent Addition: Add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for 2-4 hours.

-

Measurement: For MTT, add 100 µL of solubilization solution (e.g., DMSO) and read absorbance at 570 nm. For CCK-8, read absorbance at 450 nm.

-

Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 4-20% Tris-glycine polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-CHOP, anti-pJNK, anti-pAKT, anti-cleaved PARP, anti-Actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Animal Xenograft Study

-

Cell Implantation: Subcutaneously inject 2-5 million CRC cells (e.g., DLD1 or HCT116) into the flank of 6-8 week old athymic nude mice.

-

Tumor Growth: Monitor tumor growth until volumes reach approximately 100-150 mm³.

-

Randomization & Treatment: Randomize mice into vehicle control and treatment groups.

-

Dosing: Administer this compound (e.g., 40 mg/kg) or vehicle via intraperitoneal (IP) injection twice daily.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 18 days).

-

Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and perform histological or biochemical analysis (e.g., Western blot for apoptotic markers). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Drug Development and Future Directions

The promising preclinical data for this compound has spurred further development efforts. Medicinal chemistry programs have generated numerous TASIN analogues to improve potency, metabolic stability, and pharmacokinetic properties.[13][14]

From these efforts, a clinical candidate, (S)-TASIN-15 (also known as BT-1501), has been selected for advancement.[15][16] The development program, spearheaded by Barricade Therapeutics, has completed Good Laboratory Practice (GLP) toxicology studies, and the compound is in the Investigational New Drug (IND) application preparation stage.[15] A Phase 1 clinical trial in colorectal cancer patients is anticipated to begin in 2025.[15]

Interestingly, the mechanism of EBP inhibition has also shown potential for treating demyelinating diseases like multiple sclerosis (MS), as it can promote the formation of oligodendrocytes, the cells responsible for myelinating nerve cells.[15][16] This opens a potential second therapeutic avenue for the TASIN class of compounds.

References

- 1. cusabio.com [cusabio.com]

- 2. TASIN Selectively Targets Colon Cancer Cells Expressing Truncated APC - BioSpace [biospace.com]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | APC | TargetMol [targetmol.com]

- 6. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. This compound Hydrochloride | APC | TargetMol [targetmol.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. barricadetherapeutics.com [barricadetherapeutics.com]

- 16. barricadetherapeutics.com [barricadetherapeutics.com]

The Role of TASIN-1 in Cholesterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASIN-1 (Truncated APC Selective Inhibitor-1) is a small molecule that has emerged as a promising agent in the targeted therapy of colorectal cancers harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene. These mutations are prevalent in a vast majority of colorectal cancer cases. The cytotoxic effects of this compound are not directed at the Wnt signaling pathway, a canonical downstream target of APC, but rather exploit a synthetic lethal relationship involving the cholesterol biosynthesis pathway. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its role as an inhibitor of cholesterol biosynthesis and the subsequent signaling cascades that lead to selective cancer cell apoptosis.

Mechanism of Action: Inhibition of Cholesterol Biosynthesis

This compound exerts its selective cytotoxicity by inhibiting the cholesterol biosynthesis pathway, which leads to a depletion of cellular cholesterol. This targeted disruption of cholesterol homeostasis has been shown to be particularly effective in cancer cells with truncated APC.[1][2][3] The primary molecular target of this compound within this pathway has been identified as the Emopamil binding protein (EBP), a Δ8-Δ7 sterol isomerase essential for the conversion of lanosterol (B1674476) to cholesterol.[2][4]

The inhibition of EBP by this compound leads to a significant reduction in the endogenous cholesterol synthesis rate and overall cellular cholesterol levels in colorectal cancer cells with truncated APC.[3] This cholesterol depletion is a critical event that triggers a cascade of downstream cellular stress responses.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | APC Status | Assay Type | IC50 | Reference |

| DLD1 | Truncated | CellTiter-Glo | 70 nM | [3] |

| HT29 | Truncated | CellTiter-Glo | 53 nM | [3] |

| HCT116 | Wild-Type | CellTiter-Glo | >50 µM | [3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |

| Nude mice with DLD1/HT29 xenografts | Colorectal Cancer (truncated APC) | 40 mg/kg, intraperitoneal, twice daily for 18 days | Significant inhibition of tumor growth and induction of apoptosis. | [3] |

| CPC;Apc mouse model | Genetically engineered colorectal cancer | 20, 40 mg/kg, intraperitoneal, twice weekly for 90 or 100 days | Reduced number and size of colon polyps and inhibited tumor progression. | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the signaling pathway initiated by this compound and a typical experimental workflow for assessing its selective cytotoxicity.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from methodologies used to assess the dose-response of colorectal cancer cell lines to this compound.[1][5]

Materials:

-

Colorectal cancer cell lines (e.g., DLD1, HCT116)

-

Appropriate cell culture medium and serum

-

96-well opaque-walled microplates

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubate the plate for 72 hours at 37°C.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the IC50 values by plotting the luminescence signal against the log of the this compound concentration using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Study

This protocol is a generalized procedure based on studies evaluating the anti-tumor activity of this compound in mouse models.[1][5]

Materials:

-

Athymic nude mice (5-6 weeks old)

-

Colorectal cancer cells (e.g., DLD1)

-

Matrigel (optional)

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 10% Cremophor in saline)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 1-5 x 10^6 colorectal cancer cells in 100-200 µL of sterile PBS (with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Prepare the this compound solution in the vehicle at the desired concentration (e.g., 40 mg/kg).

-

Administer this compound or vehicle to the mice via intraperitoneal injection twice daily.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Western Blot Analysis for ER Stress and JNK Pathway Activation

This protocol outlines the steps for detecting key protein markers of the this compound-induced signaling cascade.[1][5]

Materials:

-

Treated and untreated cell or tumor lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CHOP, anti-phospho-JNK, anti-JNK, anti-cleaved-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cells or homogenized tumor tissue in protein lysis buffer on ice.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

This compound represents a novel therapeutic strategy for colorectal cancers with truncated APC mutations by exploiting a vulnerability in the cholesterol biosynthesis pathway. Its ability to selectively induce apoptosis in these cancer cells through the inhibition of EBP and subsequent induction of ER stress and JNK signaling highlights the potential of targeting metabolic pathways in cancer therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and develop this compound and similar targeted therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. cusabio.com [cusabio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

The Shadow of a Truncated Guardian: TASIN-1's Therapeutic Strike on Cancer Cells Through ER Stress and Apoptosis

A Technical Guide for Researchers and Drug Development Professionals

The small molecule TASIN-1 (Truncated APC Selective Inhibitor-1) has emerged as a promising therapeutic agent, exhibiting selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene. This in-depth guide elucidates the molecular mechanisms underpinning this compound's action, focusing on its ability to induce endoplasmic reticulum (ER) stress and subsequently trigger apoptosis. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols to aid researchers in the field.

Core Mechanism: Exploiting a Metabolic Vulnerability

This compound's selectivity stems from its ability to exploit a metabolic vulnerability present in cancer cells with a truncated APC protein. The primary mechanism of this compound involves the inhibition of cholesterol biosynthesis.[1][2] Specifically, this compound targets and inhibits the emopamil-binding protein (EBP), a key enzyme in the cholesterol synthesis pathway.[1][3] This targeted inhibition leads to a significant reduction in cellular cholesterol levels, a critical component of cell membranes and a key player in various signaling pathways.[4][5]

The depletion of cellular cholesterol initiates a cascade of events, culminating in ER stress and the activation of the Unfolded Protein Response (UPR).[6][7] The ER, a central organelle for protein folding and lipid synthesis, is highly sensitive to disturbances in cellular homeostasis.[7] The alteration in cholesterol levels disrupts ER function, leading to an accumulation of unfolded or misfolded proteins, thereby triggering the UPR as a cellular stress response.[8]

The Unfolding Crisis: this compound and ER Stress Induction

The induction of ER stress by this compound is a critical step in its cytotoxic cascade. This is evidenced by the upregulation of key ER stress markers in this compound-treated cancer cells with truncated APC. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.[9] In response to this compound-induced cholesterol depletion, these sensors are activated, initiating downstream signaling pathways aimed at resolving the stress. However, prolonged and severe ER stress, as induced by this compound, shifts the balance from a pro-survival response to a pro-apoptotic one.[6][8]

Key markers of this compound-induced ER stress include:

-

Phosphorylation of eIF2α: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER.[6][10]

-

Increased expression of GRP78 (BiP): This ER chaperone is upregulated in an attempt to refold the accumulated unfolded proteins.[6]

-

Upregulation of CHOP (GADD153): C/EBP homologous protein (CHOP) is a key transcription factor induced during prolonged ER stress that promotes apoptosis.[6][9]

Signaling Cascades to Apoptosis

The sustained ER stress triggered by this compound activates downstream signaling pathways that converge on the induction of apoptosis. Two major pathways are implicated: the JNK signaling pathway and the inhibition of the AKT survival pathway.

Activation of the JNK Pathway

The IRE1α branch of the UPR plays a crucial role in activating the c-Jun N-terminal kinase (JNK) signaling pathway.[11] Upon activation, IRE1α recruits TRAF2, leading to the activation of ASK1, which in turn phosphorylates and activates JNK.[9][10] Activated JNK then phosphorylates its downstream target, c-Jun, a component of the AP-1 transcription factor, which translocates to the nucleus to regulate the expression of pro-apoptotic genes.[6][12] The activation of the JNK pathway is a critical mediator of this compound-induced apoptosis, as inhibition of JNK has been shown to reverse the cytotoxic effects of this compound.[6]

Generation of Reactive Oxygen Species (ROS)

This compound-induced ER stress also leads to the accumulation of reactive oxygen species (ROS).[2][4] The stressed ER can be a significant source of ROS, which can further exacerbate cellular damage and contribute to the activation of the JNK pathway, creating a positive feedback loop that pushes the cell towards apoptosis.[6]

Inhibition of the Pro-Survival AKT Pathway

In parallel to activating pro-apoptotic pathways, this compound also suppresses pro-survival signaling. The AKT pathway is a critical regulator of cell survival and proliferation.[6] this compound has been shown to inhibit the phosphorylation and activation of AKT in cancer cells with truncated APC.[4][6] This inhibition is dependent on cholesterol depletion, as supplementation with cholesterol can reverse the effect.[4] The downregulation of AKT signaling further sensitizes the cancer cells to the pro-apoptotic signals emanating from the ER stress and JNK pathways.

The culmination of these signaling events is the activation of the intrinsic apoptotic pathway. This is characterized by the cleavage and activation of caspases, such as caspase-3 and caspase-7, and the cleavage of poly(ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[3][6]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on cancer cells.

| Cell Line | APC Status | This compound IC50 | Reference |

| DLD1 | Truncated | 70 nM | [2][3] |

| HT29 | Truncated | - | [6] |

| HCT116 | Wild-Type | >50 µM | [2][3] |

| RKO | Wild-Type | - | [6] |

Table 1: this compound IC50 Values in Colorectal Cancer Cell Lines. IC50 values demonstrate the selective potency of this compound against CRC cells with truncated APC.

| Treatment | Cell Line | Parameter Measured | Fold Change/Effect | Reference |

| This compound (2.5 µM) | DLD1 | Caspase 3/7 Activity | Increased | [6] |

| This compound (2.5 µM) | DLD1 | Cleaved PARP | Increased | [6] |

| This compound (2.5 µM) | DLD1 | p-JNK | Increased | [6] |

| This compound (2.5 µM) | DLD1 | CHOP Expression | Increased | [6] |

| This compound (2.5 µM) | DLD1 | p-AKT | Decreased | [6] |

| This compound + 4-PBA | DLD1 | Cell Viability | Reversed this compound effect | [6] |

| This compound + SP600125 | DLD1 | Cell Viability | Reversed this compound effect | [6] |

Table 2: Effect of this compound on Key Signaling Molecules and Cell Viability. This table highlights the molecular changes induced by this compound in truncated APC-expressing DLD1 cells. 4-PBA is an ER stress inhibitor, and SP600125 is a JNK inhibitor.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Cell Culture and Drug Treatments

-

Cell Lines: DLD1 (truncated APC) and HCT116 (wild-type APC) colorectal cancer cell lines.

-

Culture Medium: McCoy's 5A Medium (for DLD1) and DMEM (for HCT116) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound in DMSO to create a stock solution. Further dilute in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Western Blot Analysis

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, p-AKT, AKT, CHOP, cleaved PARP, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase 3/7 Activity Assay

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound at various concentrations and time points.

-

Assay: Use a commercially available caspase-Glo 3/7 assay kit. Add the reagent to each well, incubate at room temperature as per the manufacturer's instructions.

-

Measurement: Measure the luminescence using a plate reader. The luminescence is proportional to the amount of active caspase 3/7.

ROS Measurement

-

Cell Treatment: Treat cells with this compound as required.

-

Staining: Incubate the cells with a fluorescent ROS indicator dye, such as DCFDA, according to the manufacturer's protocol.

-

Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., DLD1) into the flanks of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and general health of the mice.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting for ER stress and apoptosis markers or immunohistochemistry.

Visualizing the Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound mechanism of action in truncated APC cancer cells.

Caption: this compound-induced ER stress signaling to apoptosis.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound represents a promising targeted therapy for a significant subset of colorectal cancers characterized by APC mutations. Its mechanism of action, centered on the induction of ER stress and subsequent apoptosis through the JNK pathway and AKT inhibition, highlights a key vulnerability in these cancer cells. The data and protocols presented in this guide provide a solid foundation for further research into this compound and the development of novel therapeutics targeting ER stress pathways in cancer. The continued exploration of this and similar compounds holds the potential to significantly improve outcomes for patients with colorectal and potentially other cancers harboring similar genetic alterations.

References

- 1. cusabio.com [cusabio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. biospace.com [biospace.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. mdpi.com [mdpi.com]

- 9. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

initial studies and preclinical data for TASIN-1

An In-depth Technical Guide on the Initial Studies and Preclinical Data for TASIN-1

Introduction

This compound (Truncated APC Selective Inhibitor-1) is a small molecule identified for its selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the adenomatous polyposis coli (APC) gene.[1][2] Mutations in the APC tumor suppressor gene are an initiating event in the majority of CRCs, leading to the production of a stable, truncated protein.[3] this compound represents a promising therapeutic strategy by exploiting a synthetic lethal interaction in these cancer cells, while sparing cells with wild-type (WT) APC.[1][4][5] This document provides a comprehensive overview of the foundational preclinical studies that have elucidated the mechanism of action, efficacy, and selectivity of this compound.

Mechanism of Action

This compound's primary mechanism involves the inhibition of cholesterol biosynthesis.[1][6] It directly targets and inhibits the emopamil-binding protein (EBP), an enzyme critical to the cholesterol synthesis pathway.[3][4] The resulting depletion of cellular cholesterol in CRC cells with truncated APC triggers a cascade of events, including:

-

Endoplasmic Reticulum (ER) Stress: Cholesterol depletion induces ER stress, marked by the upregulation of stress markers such as CHOP and GRP78.[6][7]

-

Reactive Oxygen Species (ROS) Production: The induction of ER stress leads to the accumulation of ROS.[3][7]

-

JNK Pathway Activation: The combination of ER stress and ROS production activates the c-Jun N-terminal kinase (JNK) signaling pathway, a key mediator of apoptosis.[6][7]

-

Inhibition of AKT Survival Signaling: this compound also suppresses the pro-survival AKT pathway by inhibiting the phosphorylation of AKT in a cholesterol-dependent manner.[3][7]

This multi-pronged mechanism, stemming from cholesterol depletion, culminates in JNK-dependent apoptotic cell death, specifically in cancer cells with truncated APC.[7][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular pathway of this compound-induced apoptosis and a typical workflow for its preclinical evaluation.

Caption: this compound mechanism of action leading to selective apoptosis.

Caption: Preclinical experimental workflow for this compound evaluation.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo experiments. The data highlights its potency and selectivity for CRC cells with truncated APC.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line (APC Status) | Value/Effect | Reference |

| IC₅₀ | DLD1 (Truncated) | 70 nM | [6][9][10] |

| HCT116 (Wild-Type) | >50 µM | [6][9][10] | |

| Selectivity | DLD1 vs. HCT116 | >700-fold | [6] |

| Apoptosis Induction | DLD1 | Time and dose-dependent increase in caspase 3/7 activity | [6][7] |

| HCT116 | No significant induction of apoptosis | [6][7] | |

| Colony Formation | DLD1 | Inhibited by 2.5 µM this compound over 7 days | [6] |

| HCT116 | No significant effect | [6] | |

| ER Stress Markers | DLD1 | Increased expression of CHOP and GRP78 with 2.5 µM this compound | [3] |

| JNK Activation | DLD1 | Increased phosphorylation of JNK with 2.5 µM this compound | [6][7] |

| AKT Inhibition | DLD1, HT29 (Truncated) | Decreased phosphorylation of AKT with 2.5 µM this compound | [3][7] |

| HCT116, RKO (Wild-Type) | No inhibition of AKT phosphorylation | [3][7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage & Administration | Duration | Outcome | Reference |

| Nude Mice with DLD1/HT29 (Truncated APC) Xenografts | 40 mg/kg, IP, twice daily | 18 days | 40%-60% reduction in tumor volume; increased cleaved caspase 3 and PARP | [6][8][10] |

| Nude Mice with HCT116 (WT APC) Xenografts | 40 mg/kg, IP, twice daily | 18 days | No significant tumor growth inhibition | [6][8][10] |

| Genetically Engineered CRC Mouse Model (CPC;Apc) | 20-40 mg/kg, IP, twice weekly | 90-100 days | Reduced number and size of colon polyps; inhibited tumor progression | [6][10] |

| Toxicity Assessment | In all models | - | No significant liver, kidney, or spleen damage; no weight loss or other detectable toxicities | [4][6][10] |

Experimental Protocols

Detailed methodologies were crucial for establishing the preclinical profile of this compound.

Cell Culture and Viability

-

Cell Lines: Human CRC cell lines with truncated APC (DLD1, HT29) and wild-type APC (HCT116, RKO) were used.[6][7]

-

Culture Conditions: A key condition for this compound's selective activity was the use of media with low serum (e.g., 0.2% serum), which mimics the physiological tumor microenvironment more closely than standard 10% serum media.[5][7]

-

Viability Assays: Cell proliferation and viability were assessed by counting cell numbers at various time points or using standard assays (e.g., CCK-8).[3][10]

Apoptosis and Pathway Analysis

-

Western Blot Analysis: Standard Western blotting techniques were used to measure protein levels. Lysates from cells or tumors treated with this compound were probed with antibodies against key markers of apoptosis (cleaved caspase-3, cleaved PARP), ER stress (CHOP, GRP78, p-eIF2α), and signaling pathways (p-JNK, total JNK, p-AKT, total AKT).[3][7] Loading controls like β-Actin, GAPDH, or α-Tubulin were used to ensure equal protein loading.[3][7]

-

Caspase Activity Assay: Caspase-3/7 activity, a hallmark of apoptosis, was quantified using commercially available luminescent or fluorescent kits.[6][7]

-

ROS Detection: Intracellular ROS levels were measured by incubating cells with the H₂-DCFDA probe, followed by fluorescence measurement.[7]

In Vivo Xenograft Studies

-

Animal Models: Immunodeficient nude mice were used for xenograft studies.[8][10]

-

Procedure: Human CRC cells (e.g., DLD1, HT29, HCT116) were injected subcutaneously into the mice.[6][8] Once tumors were established, mice were treated with this compound or a vehicle control via intraperitoneal (IP) injection.[8][9]

-

Efficacy Measurement: Tumor growth was monitored regularly by measuring tumor volume. At the end of the study, tumors were excised for weight measurement and further analysis (e.g., Western blot, histology).[6][7]

-

Toxicity Monitoring: Animal weight was monitored, and upon completion of the study, major organs like the liver, kidneys, and spleen were collected for histological analysis to assess any potential toxicity.[4][10]

Statistical Analysis

-

Method: Quantitative data from triplicate experiments were typically expressed as mean ± standard deviation (SD).[3][7] Statistical significance between treatment and control groups was assessed using the Student's t-test.[3][7]

-

Significance Level: A p-value of less than 0.05 was considered statistically significant.[3][7]

Conclusion

The initial preclinical data for this compound strongly support its development as a targeted therapy for a large subset of colorectal cancer patients. Studies have demonstrated that it selectively induces apoptosis in cancer cells with truncated APC mutations by inhibiting cholesterol biosynthesis, which leads to ER stress, ROS production, JNK activation, and AKT signaling inhibition.[3][6][7] Both in vitro and in vivo models have confirmed its potent and selective anti-tumor activity with minimal toxicity to normal cells and tissues.[1][4] This body of work establishes a solid foundation for the future clinical development of this compound as a novel, genotype-selective therapeutic agent.[7][11]

References

- 1. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer [cancer.fr]

- 2. Item - Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - figshare - Figshare [figshare.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. cusabio.com [cusabio.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound Hydrochloride | APC | TargetMol [targetmol.com]

- 9. This compound | APC | TargetMol [targetmol.com]

- 10. apexbt.com [apexbt.com]

- 11. firstwordpharma.com [firstwordpharma.com]

The Genetic Basis of TASIN-1 Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular underpinnings of cellular sensitivity to TASIN-1, a promising small molecule inhibitor with selective cytotoxicity against a prevalent genetic subtype of colorectal cancer (CRC). Leveraging key findings from preclinical research, this document outlines the genetic determinants of this compound's therapeutic window, its mechanism of action, and the experimental methodologies used to elucidate these discoveries.

Executive Summary

This compound (Truncated APC Selective Inhibitor-1) is a first-in-class small molecule that selectively induces apoptosis in colorectal cancer cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2] These mutations are early events in and a hallmark of over 80% of CRCs.[3] The primary genetic determinant of this compound sensitivity is the presence of a truncated APC protein.[1] The molecule exerts its cytotoxic effect by inhibiting the cholesterol biosynthesis pathway, creating a synthetic lethal interaction specifically in the context of truncated APC.[2][4] This guide provides a comprehensive overview of the signaling pathways, experimental protocols for validation, and quantitative data on this compound's activity.

The Core Genetic Determinant: Truncated APC

The presence of a truncated APC gene product is the critical genetic biomarker for sensitivity to this compound. Cells with wild-type (WT) APC are largely resistant to the cytotoxic effects of this compound, providing a wide therapeutic window.[2][3]

Quantitative Data: Cell Line Sensitivity

The differential sensitivity of CRC cell lines to this compound directly correlates with their APC mutation status. The following table summarizes the 50% inhibitory concentration (IC50) values for representative cell lines.

| Cell Line | Primary Site | APC Status | This compound IC50 | Citation(s) |

| DLD-1 | Colon Adenocarcinoma | Truncated (p.E1309fs4) | 70 nM | [2][3] |

| HT-29 | Colon Adenocarcinoma | Truncated (p.R854) | Sensitive (IC50 not specified) | [2] |

| HCT-116 | Colon Carcinoma | Wild-Type | >50 µM | [2][3] |

| SNU-C1 | Colon Adenocarcinoma | Truncated (p.S166) | Not Reported | |

| SK-CO-1 | Colon Adenocarcinoma | Truncated (p.F1089fs37, p.P1443fs30) | Not Reported | |

| SW1116 | Colon Adenocarcinoma | Truncated (p.L1488fs19) | Not Reported | |

| LoVo | Colon Adenocarcinoma | Truncated (p.R1114, p.M1431fs42) | Not Reported | |

| T84 | Colon Carcinoma | Truncated (p.4464delA) | Not Reported |

Mechanism of Action: A Synthetic Lethal Interaction

This compound's selectivity is rooted in its ability to exploit a vulnerability created by truncated APC in the regulation of cholesterol homeostasis.

Inhibition of Cholesterol Biosynthesis

This compound's direct molecular target is the Emopamil Binding Protein (EBP), an enzyme critical for cholesterol biosynthesis.[1] Inhibition of EBP by this compound leads to a depletion of cellular cholesterol.[2]

The Role of Truncated APC in SREBP2 Pathway Dysregulation

In normal cells with wild-type APC, cholesterol depletion triggers a compensatory feedback loop mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP2). SREBP2 is a master transcriptional regulator of cholesterol biosynthesis and uptake. Recent studies have shown that the full-length APC protein, as part of the Wnt/β-catenin destruction complex, also targets SREBP2 for degradation, thus playing a direct role in metabolic control.[5][6]

In cells with truncated APC, this homeostatic response is impaired. Truncated APC induces fragmentation of the Golgi apparatus.[4] This structural disruption prevents the necessary transport and proteolytic cleavage of SREBP2, which is required for its activation and translocation to the nucleus.[4] Consequently, these cells cannot upregulate cholesterol synthesis to counteract the effects of this compound, leading to a state of synthetic lethality.[4]

Downstream Apoptotic Signaling

The sustained depletion of cholesterol in truncated APC cells triggers a cascade of events culminating in apoptosis:

-

Endoplasmic Reticulum (ER) Stress: Disruption of cholesterol homeostasis leads to ER stress, evidenced by the upregulation of markers like CHOP and GRP78.[7][8]

-

Reactive Oxygen Species (ROS) Generation: ER stress contributes to the accumulation of ROS.[7]

-

JNK Activation: The ER stress and ROS accumulation lead to the phosphorylation and activation of c-Jun N-terminal kinase (JNK), a key mediator of apoptosis.[7][8]

-

Apoptosis Execution: Activated JNK signaling leads to the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase-1 (PARP-1), executing the apoptotic program.[3]

The following diagram illustrates the signaling pathway of this compound sensitivity.

Caption: this compound Signaling Pathway in WT vs. Truncated APC Cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the genetic basis of this compound sensitivity.

Cell Viability and IC50 Determination

This protocol determines the cytotoxic effect of this compound on cancer cell lines.

-

Cell Seeding: Plate colorectal cancer cells (e.g., DLD-1, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight. Note: For this compound experiments, cells are often adapted to grow in low serum conditions (e.g., 0.2% serum) to mimic the physiological microenvironment.[4]

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 10-point, three-fold dilutions) in the appropriate low-serum medium. Replace the medium in the wells with 100 µL of the this compound dilutions or a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) to each well according to the manufacturer's instructions. This reagent measures ATP levels as an indicator of cell viability.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence values of treated wells to the vehicle control wells. Plot the normalized values against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.

Western Blotting for Apoptosis and ER Stress Markers

This protocol is used to detect changes in protein expression and activation in response to this compound treatment.

-

Cell Lysis: Plate cells in 6-well plates and treat with this compound (e.g., 2.5 µM) or vehicle for various time points (e.g., 24, 48, 72 hours). Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Cleaved Caspase-3 (Asp175)

-

Cleaved PARP (Asp214)

-

Phospho-JNK (Thr183/Tyr185)

-

Total JNK

-

CHOP (DDIT3)

-

Loading controls (e.g., β-actin, GAPDH)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

Cholesterol Biosynthesis and Localization Assay

This protocol measures the effect of this compound on cellular cholesterol.

-

Cholesterol Localization (Filipin Staining):

-

Seed cells on coverslips in a 24-well plate and treat with this compound.

-

Fix the cells with 4% paraformaldehyde.

-

Wash with PBS and stain with Filipin III (a fluorescent dye that binds to free cholesterol) for 1-2 hours.

-

Wash and mount the coverslips on slides.

-

Visualize cholesterol distribution using a fluorescence microscope.

-

-

Quantitative Cholesterol Measurement:

-

Treat cells with this compound as in the western blot protocol.

-

Harvest cells and extract lipids using a chloroform:isopropanol:IGEPAL® CA-630 (7:11:0.1) solution.

-

Dry the organic phase and dissolve the lipid pellet in the assay buffer provided by a commercial cholesterol quantification kit (e.g., from Sigma-Aldrich or Abcam).

-

Perform the coupled enzymatic reaction according to the manufacturer's protocol, which results in a colorimetric or fluorometric signal proportional to the cholesterol concentration.

-

Measure the absorbance or fluorescence and calculate the cholesterol concentration based on a standard curve.

-

Identifying Novel Genetic Modifiers of Sensitivity

While truncated APC is the primary determinant, other genes may modulate the response to this compound. Genome-wide CRISPR-Cas9 screens are a powerful, unbiased method to identify such genes. Although a this compound specific screen has not been published, studies on other cholesterol biosynthesis inhibitors in CRC provide a relevant framework.[9][10]

Generalized CRISPR-Cas9 Knockout Screen Protocol

The following workflow outlines a strategy to identify genes whose loss confers resistance or enhanced sensitivity to this compound.

Caption: Generalized workflow for a CRISPR-Cas9 knockout screen.

CRISPR screens targeting the cholesterol biosynthesis pathway have identified essential genes like HMGCR and FDPS for the propagation of colon cancer stem cells, reinforcing this pathway as a key vulnerability in CRC.[9][10][11] A similar screen with this compound would be expected to identify EBP as a top sensitivity hit and could uncover novel resistance mechanisms, such as genes that can bypass the SREBP2 activation block or provide alternative sources of cholesterol. As of now, mechanisms of acquired resistance to this compound have not been elucidated in published literature.

Conclusion and Future Directions

The genetic basis of this compound sensitivity is clearly defined by truncating mutations in the APC gene. The inhibitor's mechanism, involving the disruption of cholesterol biosynthesis and the exploitation of a defective SREBP2 feedback loop, provides a strong rationale for its development as a targeted therapy for a large subset of colorectal cancer patients. Future research, particularly through functional genomics screens, will be crucial to prospectively identify potential resistance mechanisms and inform the development of rational combination therapies to further enhance the efficacy of this promising therapeutic strategy.

References

- 1. cusabio.com [cusabio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. Truncated Adenomatous Polyposis Coli Mutation Induces Asef-Activated Golgi Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. The Wnt/APC destruction complex targets SREBP2 in a β-catenin-independent pathway to control cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CRISPR screens identify cholesterol biosynthesis as a therapeutic target on stemness and drug resistance of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

TASIN-1 Protocol for In Vitro Cell Culture Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

TASIN-1 (Truncated APC Selective Inhibitor-1) is a small molecule that has demonstrated selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2] These mutations are an early and frequent event in the development of most colorectal cancers.[2] this compound exerts its anti-cancer effects by inhibiting cholesterol biosynthesis, which leads to endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and ultimately, JNK-mediated apoptosis.[1][3][4] Notably, this compound shows minimal toxicity towards cells with wild-type (WT) APC, making it a promising candidate for targeted cancer therapy.[1][2]

This document provides detailed protocols for in vitro experiments using this compound in cell culture, data presentation guidelines, and visualizations of the key signaling pathways involved.

Mechanism of Action

This compound's mechanism of action is centered on the inhibition of cholesterol biosynthesis.[1][2] This selective action against APC-mutated cells is attributed to their inability to compensate for the this compound-induced cholesterol depletion, unlike their wild-type counterparts.[3] The key downstream effects of this compound treatment in sensitive cells include:

-

Inhibition of Cholesterol Biosynthesis: this compound targets and inhibits Emopamil Binding Protein (EBP), a key enzyme in the cholesterol biosynthesis pathway.[2][3]

-

Induction of ER Stress: Depletion of cellular cholesterol triggers ER stress, leading to the upregulation of stress markers like CHOP.[1][3]

-

Generation of Reactive Oxygen Species (ROS): The induction of ER stress is accompanied by an increase in ROS production.[3][5]

-

Activation of JNK Pathway and Apoptosis: The culmination of these cellular stresses leads to the activation of the JNK signaling pathway, which in turn initiates apoptosis, evidenced by the cleavage of PARP and activation of caspases 3 and 7.[1][3]

-

Inhibition of AKT Survival Signaling: this compound also suppresses the pro-survival AKT pathway in cells with truncated APC.[3][6]

Data Presentation

The following tables summarize the quantitative data from in vitro studies with this compound.

Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines

| Cell Line | APC Status | IC50 | Incubation Time |

| DLD1 | Truncated | 70 nM | 72 hours |

| HT29 | Truncated | - | - |

| HCT116 | Wild-Type | >50 µM | 72 hours |

| RKO | Wild-Type | - | - |

Data sourced from multiple studies.[1][7]

Table 2: Experimental Conditions for In Vitro Assays

| Assay | Cell Line | This compound Concentration | Incubation Time | Key Findings |

| Cell Viability | DLD1 | 10-point 3-fold dilution | 72 hours | Dose-dependent decrease in viability.[3] |

| Colony Formation | DLD1, HCT116 | 2.5 µM | 7 days | Inhibition of colony formation in DLD1, no significant effect in HCT116.[1] |

| Cholesterol Synthesis | DLD1, HCT116 | 2.5 µM | 2-48 hours | Reduced cholesterol synthesis in DLD1, no effect in HCT116.[1] |

| ER Stress Marker (CHOP) | DLD1, HCT116 | 2.5 µM | 24 hours | Induced CHOP expression in DLD1, no significant change in HCT116.[1][3] |

| JNK Phosphorylation | DLD1, HCT116 | 2.5 µM | 24-72 hours | Increased JNK phosphorylation in DLD1, no significant change in HCT116.[1][3] |

| Caspase 3/7 Activity | DLD1 | 0.6, 1.2, 2.5 µM | 72 hours | Dose-dependent activation of caspases.[3] |

| PARP Cleavage | DLD1, HCT116 | 0.6, 1.2, 2.5 µM | 72 hours | Increased cleaved PARP in DLD1, no significant change in HCT116.[3] |

| AKT Phosphorylation | DLD1, HT29, HCT116, RKO | 2.5 µM | 24-48 hours | Decreased AKT phosphorylation in DLD1 and HT29, no effect in HCT116 and RKO.[3][6] |

| ROS Production | DLD1 | 2.5 µM | 32 and 56 hours | Increased ROS production.[3][5] |

Experimental Protocols

1. Cell Culture and Maintenance

-

Cell Lines: Human colorectal cancer cell lines such as DLD1 (truncated APC) and HCT116 (wild-type APC) are commonly used.[3]

-

Media: Maintain cell lines in a suitable basal medium (e.g., DMEM/M199 mixture) supplemented with 10% cosmic calf serum.[3] For specific experiments, cells can be adapted to grow in low serum (0.2%) conditions.[3][6]

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[8]

-

Subculturing: Passage cells before they reach confluency using standard trypsinization procedures.[8]

2. This compound Stock Solution Preparation

-

Solvent: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[1][9]

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1][10] For working solutions, it is recommended to prepare them fresh on the day of the experiment.[1]

3. Cell Viability Assay (MTS/XTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 18-24 hours.[9][11]

-

Treatment: Prepare serial dilutions of this compound in culture medium. A common starting range is a 10-point, 3-fold dilution series.[3] Add the diluted this compound to the respective wells. Include a DMSO-only control.

-

Incubation: Incubate the plate for 72 hours at 37°C.[3]

-

MTS/XTT Addition: Add 20 µL of MTS or XTT reagent to each well and incubate for 1-4 hours at 37°C.[9]

-

Data Acquisition: Measure the absorbance at 450-490 nm using a microplate reader.[9][11]

-

Analysis: Normalize the absorbance values to the DMSO control and plot cell viability against the log of this compound concentration to determine the IC50 using non-linear regression analysis.[9]

4. Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation.

-

Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[12]

-

Sample Preparation: Mix equal amounts of protein (10-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[12]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12] Incubate the membrane with primary antibodies against target proteins (e.g., CHOP, p-JNK, total JNK, cleaved PARP, p-AKT, total AKT, and a loading control like β-actin or GAPDH) overnight at 4°C.[3][6]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12] Detect the signal using an enhanced chemiluminescence (ECL) substrate.

5. Apoptosis Assay (Caspase-Glo 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration (e.g., 72 hours).[3]

-

Assay Procedure: Use a commercial Caspase-Glo 3/7 assay kit and follow the manufacturer's instructions.[6] This typically involves adding the reagent directly to the wells, incubating, and measuring luminescence with a plate reader.

-

Data Analysis: Normalize the luminescence signal to the control to determine the fold-change in caspase activity.

6. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: After treatment, collect both adherent and floating cells.[9]

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.[9][13] Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[9][13]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[9] Unstained, Annexin V-only, and PI-only controls should be used for compensation.

Visualizations

This compound Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cusabio.com [cusabio.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. apexbt.com [apexbt.com]

- 8. horizondiscovery.com [horizondiscovery.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound Hydrochloride | APC | TargetMol [targetmol.com]

- 11. jrmds.in [jrmds.in]

- 12. bio-rad.com [bio-rad.com]

- 13. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

Preparation of TASIN-1 Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of TASIN-1, a selective inhibitor of truncated adenomatous polyposis coli (APC), using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and activity of this compound for in vitro and in vivo research applications.

Introduction

This compound is a small molecule inhibitor that has demonstrated selective cytotoxicity towards colorectal cancer cells harboring truncating mutations in the APC gene.[1] It functions by inhibiting cholesterol biosynthesis, which in turn induces endoplasmic reticulum stress, generation of reactive oxygen species (ROS), and ultimately apoptosis.[2] Accurate preparation of a stable, concentrated stock solution is the first critical step for any experiment investigating the biological effects of this compound. DMSO is a common solvent for dissolving this compound due to its high solubilizing capacity for this compound.[1][3][4][5] This document outlines the necessary steps and precautions for preparing a this compound stock solution in DMSO.

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Parameter | Value | Source(s) |

| Molecular Weight | 352.49 g/mol | [1][2][3][5] |

| Formula | C₁₈H₂₈N₂O₃S | [2][3][4] |

| Solubility in DMSO | ≥15 mg/mL to 55 mg/mL | [1][2][3][4][5] |

| Recommended Stock Concentration | 10 mM - 50 mM | General laboratory practice |

| Storage of Powder | -20°C for up to 3 years | [1][2][5] |

| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months to 1 year | [1][2][6][7] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the solubility limits of this compound.

Materials

-

This compound powder (purity ≥98%)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure

-

Preparation: Before starting, ensure the work area is clean and that all materials are readily accessible. Allow the this compound powder and DMSO to equilibrate to room temperature to prevent condensation.

-

Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

-

For 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 0.001 L * 352.49 g/mol * 1000 mg/g = 3.52 mg

-

-

-

Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

Dissolution: Add the desired volume of DMSO to the microcentrifuge tube containing the this compound powder. To facilitate dissolution, vortex the solution thoroughly. If the compound does not dissolve completely, sonication or gentle warming (up to 60°C) can be applied.[2]

-

Aliquotting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This will prevent repeated freeze-thaw cycles which can degrade the compound.[6]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][2][6][7]

Safety Precautions

-

Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for preparing the stock solution.

Caption: this compound signaling pathway in APC-truncated cells.

Caption: Experimental workflow for this compound stock solution preparation.

References

- 1. This compound | APC | TargetMol [targetmol.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. raybiotech.com [raybiotech.com]

- 4. caymanchem.com [caymanchem.com]

- 5. mybiosource.com [mybiosource.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound Hydrochloride | APC | TargetMol [targetmol.com]

Application Notes and Protocols: Optimal Concentration of TASIN-1 for Treating DLD1 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

TASIN-1 (Truncated APC Selective Inhibitor-1) is a small molecule that has demonstrated selective cytotoxicity against colorectal cancer cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2][3] DLD1, a human colorectal adenocarcinoma cell line with a truncated APC gene, serves as a valuable model for studying the efficacy and mechanism of this compound.[1] These application notes provide detailed protocols for determining the optimal concentration of this compound in DLD1 cells and elucidating its mechanism of action.

Mechanism of Action:

This compound exerts its cytotoxic effects by inhibiting cholesterol biosynthesis.[1][2] This leads to a cascade of cellular events including endoplasmic reticulum (ER) stress, generation of reactive oxygen species (ROS), and ultimately, JNK-mediated apoptosis.[1][4][5] Concurrently, this compound has been shown to inhibit the pro-survival Akt signaling pathway.[1][4]

Data Presentation

Table 1: Quantitative Effects of this compound on DLD1 Cells

| Parameter | Value | Cell Line | Notes | Reference |

| IC50 | 70 nM | DLD1 | 72-hour treatment. Demonstrates high selectivity compared to APC wild-type HCT116 cells (IC50 >50 µM). | [1] |

| Effective Concentration for Apoptosis Induction | 2.5 µM | DLD1 | Used for inducing apoptosis, ER stress, and JNK phosphorylation in multiple studies. | [1][4][5] |

| Inhibition of Colony Formation | 2.5 µM | DLD1 | 7-day treatment in soft agar. | [1] |

| Induction of Caspase 3/7 Activity | 2.5 µM | DLD1 | Significant increase observed after 24, 48, 60, and 72 hours of treatment. | [1][4] |

| Phosphorylation of JNK and c-Jun | 2.5 µM | DLD1 | Observed after 48 hours of treatment. | [4][5] |

| Induction of CHOP expression | 2.5 µM | DLD1 | A marker of ER stress, induced after 24 hours of treatment. | [1][4] |

Experimental Protocols

Protocol 1: DLD1 Cell Culture

This protocol outlines the standard procedure for culturing DLD1 cells to prepare for this compound treatment.

Materials:

-

DLD-1 cell line (ATCC® CCL-221™)

-

RPMI-1640 Medium (ATCC® 30-2001™)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% (w/v) Trypsin-0.53 mM EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Culture flasks (T-75)

-

6-well, 24-well, or 96-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Complete Growth Medium Preparation: To the RPMI-1640 base medium, add FBS to a final concentration of 10% and Penicillin-Streptomycin to a final concentration of 1%.

-

Cell Thawing and Plating:

-

Thaw a cryovial of DLD1 cells rapidly in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5-7 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

-

Transfer the cell suspension to a T-75 culture flask.

-

Incubate at 37°C with 5% CO2.

-

-

Cell Maintenance and Subculturing:

-

Change the medium every 2-3 days.

-

When cells reach 70-80% confluency, subculture them.[6]

-

Aspirate the medium and wash the cells once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.

-

Neutralize the trypsin by adding 6-8 mL of complete growth medium.

-

Centrifuge the cell suspension and resuspend the pellet in fresh medium for plating in new flasks or experimental plates.

-

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the dose-dependent effect of this compound on DLD1 cell viability.

Materials:

-

DLD1 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed DLD1 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate at room temperature in the dark for at least 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 3: Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation in DLD1 cells following this compound treatment.

Materials:

-

DLD1 cells

-

Complete growth medium

-

This compound

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-CHOP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Seed DLD1 cells in 6-well plates and treat with the desired concentration of this compound (e.g., 2.5 µM) for various time points (e.g., 24, 48 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.[7]

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[7]

-

Collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again with TBST.

-

-

Detection:

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to ensure equal protein loading.[8]

-

Visualizations

Caption: this compound signaling pathway in DLD1 cells.

Caption: Experimental workflow for this compound analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cusabio.com [cusabio.com]

- 3. Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. DLD-1. Culture Collections [culturecollections.org.uk]

- 7. benchchem.com [benchchem.com]

- 8. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TASIN-1 Administration in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASIN-1 (Truncated APC Selective Inhibitor-1) is a small molecule inhibitor that has demonstrated selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2][3] These mutations are an early and frequent event in the development of CRC.[3] this compound exerts its anti-tumor effects by inhibiting cholesterol biosynthesis, which leads to endoplasmic reticulum (ER) stress, generation of reactive oxygen species (ROS), and ultimately, apoptosis mediated by the JNK signaling pathway.[1][4] Concurrently, this compound also suppresses the pro-survival Akt signaling pathway.[1] This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models of colorectal cancer, based on currently available preclinical data.

Data Presentation

In Vitro Potency of this compound

| Cell Line | APC Status | IC₅₀ | Reference |

| DLD1 | Truncated | 70 nM | [1] |

| HT29 | Truncated | Not explicitly stated, but sensitive | [1] |

| HCT116 | Wild-Type | >50 µM | [1] |

In Vivo Efficacy of this compound in Mouse Xenograft Models

| Mouse Model | Treatment Regimen | Tumor Growth Inhibition | Reference |